

Thermochemical Profiling of 3-(2-Methoxyethoxy)azetidine: A Technical Framework

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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)azetidine
CAS No.: 221198-11-4
Cat. No.: B2416110

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Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Subject: Thermochemical Analysis & Stability Profiling Target Audience: Medicinal Chemists, Process Safety Engineers, and Pre-formulation Scientists

Executive Summary & Strategic Rationale

3-(2-Methoxyethoxy)azetidine (CAS: 250371-77-8) represents a specialized class of 3-substituted azetidines increasingly utilized in medicinal chemistry to modulate basicity and metabolic stability (lower lipophilicity compared to cyclobutanes). However, the high ring strain energy of the azetidine core (~105–110 kJ/mol) combined with the polar ether side chain introduces specific thermochemical risks and stability challenges.

This guide establishes a rigorous protocol for determining the fundamental thermochemical properties of this compound: Enthalpy of Formation (

), Enthalpy of Vaporization (

), and Thermal Decomposition Onset (

). Accurate characterization is critical for validating safety margins during scale-up and predicting long-term shelf stability of drug candidates incorporating this moiety.

Theoretical Baseline: Predictive Thermochemistry

Before initiating wet-lab experiments, a theoretical baseline must be established to validate experimental results. We utilize Benson's Group Additivity Method to estimate the gas-phase enthalpy of formation (

).

Group Additivity Estimation

The molecule is dissected into its constituent groups and strain corrections.

- Base Scaffold: Azetidine Ring (includes ring strain correction).
 - Literature Value:
- Substituent Modifications:
 - Loss of C-H bond at C3 position.
 - Addition of Ether Side Chain: -O-CH₂-CH₂-O-CH₃
- Estimated Contributions (Simplified):
 - Ether Oxygen (C-O-C):
per group.
 - Methylene (C-(C)(O)):
.
 - Methyl (C-(H)₃(O)):
.

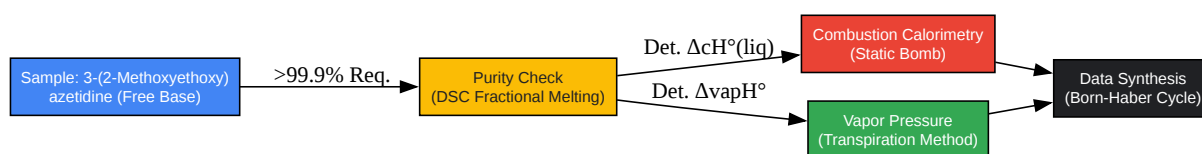
Predicted Range: Combining these factors suggests a theoretical

in the range of -150 to -180 kJ/mol. Note: The high endothermic ring strain is offset by the exothermic formation of the oxygenated side chain.

Experimental Protocol: The Core Workflow

The following protocol is designed to be self-validating. The workflow moves from purity assessment to static calorimetry and finally to dynamic stability analysis.

Workflow Visualization



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Figure 1: Integrated workflow for thermochemical characterization. High purity is the gatekeeper for calorimetric accuracy.

Phase 1: Sample Preparation & Purity (The Gatekeeper)

Thermochemical measurements are garbage-in, garbage-out. A purity of >99.9 mol% is required.

- State: The free base is likely a high-boiling liquid (bp est. 160–180 °C). The HCl salt is a solid. Protocol assumes Free Base for intrinsic molecular properties.
- Method: DSC Purity Determination (Fractional Melting).
 - Instrument: Heat flux DSC (e.g., TA Instruments Q2000).
 - Protocol: Slow heating (0.5 °C/min) through the melting endotherm.
 - Analysis: Van't Hoff plot (

vs.

) to determine

(pure melting point) and

(impurity mole fraction).

- Criterion: If calculated purity < 99.9%, re-distill or recrystallize (as salt) and neutralize.

Phase 2: Combustion Calorimetry ()

This experiment determines the energy released upon burning the compound in excess oxygen, the primary step to finding

- Instrument: Isoperibol Oxygen Bomb Calorimeter.
- Sample Handling (Critical for Liquids):
 - Volatile liquids cannot be placed in open crucibles.
 - Encapsulation: Seal ~0.3 g of sample in a pre-weighed Mylar or gelatin capsule of known calorific value.
- Reaction Scheme:
- Washburn Corrections:
 - Correct for formation of nitric acid () from traces.
 - Correct for ignition energy (fuse wire).
 - Correct for capsule combustion energy.

Phase 3: Vapor Pressure & Enthalpy of Vaporization ()

To convert the liquid state data to the gas phase (for theoretical comparison),

is needed.

- Method: Transpiration Method (Saturator).
 - Setup: Inert gas () flows over the sample at controlled temperatures ().
 - Measurement: Mass loss () is measured vs. volume of gas ().
 - Calculation: Vapor pressure .
 - Derivation: Plot vs. (Clausius-Clapeyron). The slope yields .

Stability Analysis: Thermal Decomposition

Azetidines are metastable. Determining the "Onset of Decomposition" (

) is vital for safety during synthesis and storage.

TGA/DSC Screening

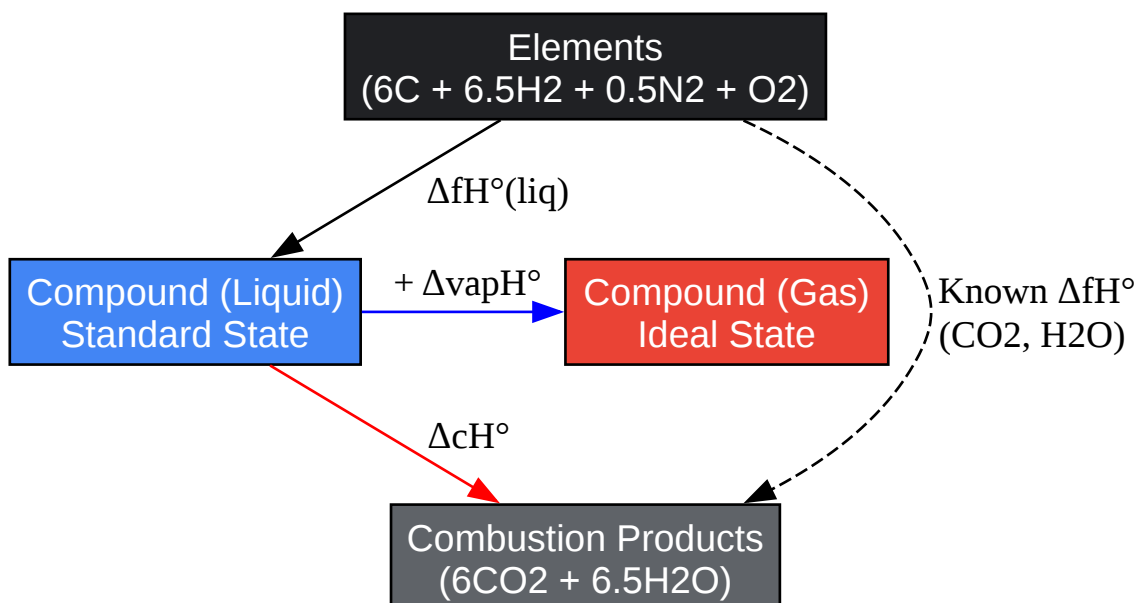
- Instrument: Simultaneous TGA-DSC.

- Conditions:
 - Pan: Sealed high-pressure gold-plated pan (to prevent evaporation masking decomposition).
 - Ramp: 5 °C/min from 30 °C to 400 °C.
 - Atmosphere: Nitrogen.
- Expected Profile:
 - Event 1: Endothermic boiling (if pan leaks/open).
 - Event 2: Exothermic Decomposition. Look for a sharp exotherm typically >200 °C.
 - Mechanism:[1] Ring opening of the azetidine to form acyclic imines or alkenes (release of ~110 kJ/mol strain energy).

Data Analysis & Validation

The final value for the Enthalpy of Formation is derived using a thermodynamic cycle.

The Thermodynamic Cycle



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Figure 2: Born-Haber cycle relating combustion data to formation enthalpies.

Calculation Logic

- (Experimental): Derived from calorimeter energy equivalent and temperature rise.

- :

Use standard values:

,

.

- :

Validation Criteria: The experimental

should fall within

of the Group Additivity prediction (Section 2). Deviations

suggest either impurity (water/solvent) or uncorrected side reactions (incomplete combustion).

Safety & Handling

- Skin/Eye Hazard: Azetidines are strong bases and potential alkylating agents. Use butyl rubber gloves.
- Thermal Runaway: Do not heat bulk material >150 °C without prior DSC screening. The ring strain energy can drive rapid, exothermic polymerization.

References

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Sources

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